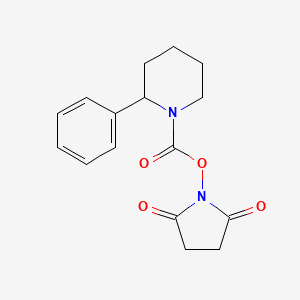
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a piperidine ring, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate typically involves the reaction of 2-phenylpiperidine-1-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticonvulsant and analgesic agent .
Industry
In the industrial sector, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including drug formulation and material science .
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to inhibit voltage-gated sodium channels and L-type calcium channels, which play crucial roles in neuronal excitability and signal transmission. By modulating these channels, the compound can exert anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidinone ring but differs in the substituent attached to the nitrogen atom.
2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but contains an acrylate group instead of the piperidine ring.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate is unique due to the presence of both the pyrrolidinone and piperidine rings, which contribute to its distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for various applications .
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c19-14-9-10-15(20)18(14)22-16(21)17-11-5-4-8-13(17)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clé InChI |
WHGHQZYARDIEDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
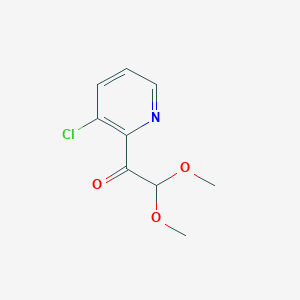
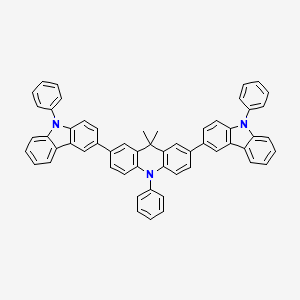
![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
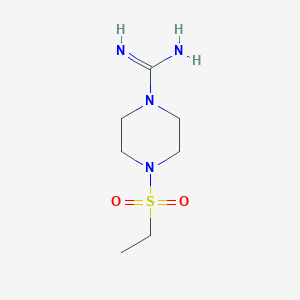
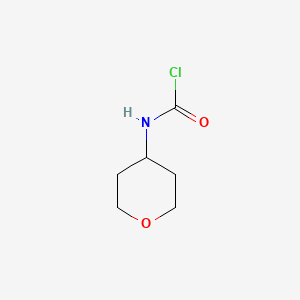
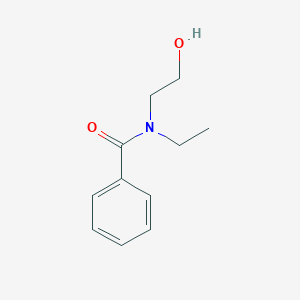
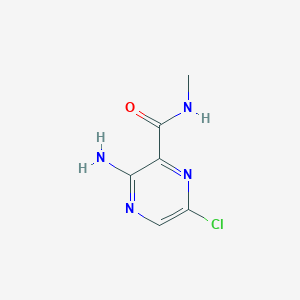

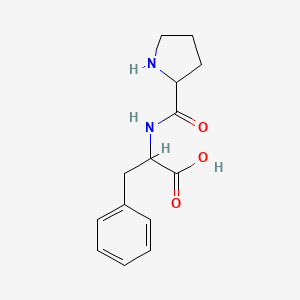
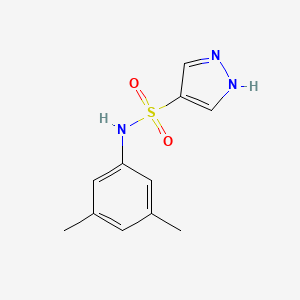
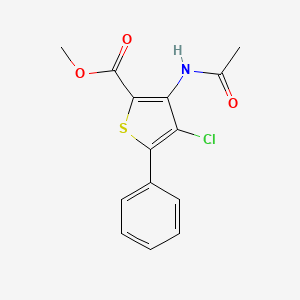
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
